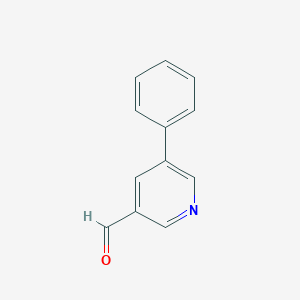

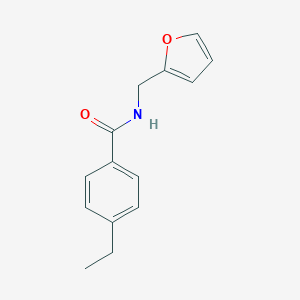

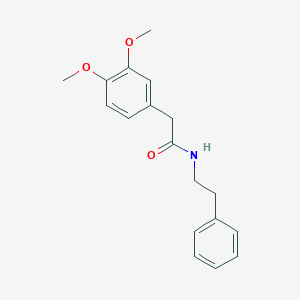

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

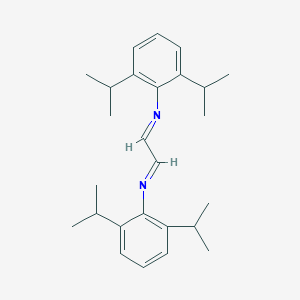

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide involves its binding to the 5-HT2A receptor and the subsequent activation of intracellular signaling pathways. This leads to the modulation of neurotransmitter release and the alteration of neuronal activity in various brain regions. The exact mechanisms by which the drug produces its hallucinogenic effects are not fully understood, but it is believed to involve changes in sensory processing, perception, and self-awareness.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are largely mediated by its interaction with the 5-HT2A receptor. The drug produces a range of effects that include visual and auditory hallucinations, altered perception of time and space, changes in mood and affect, and altered sense of self. These effects are similar to those produced by other psychedelic drugs, but the potency of this compound is much higher, and the duration of its effects can last up to 12 hours.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide has several advantages and limitations for use in laboratory experiments. One advantage is its high potency, which allows for the study of its effects at very low doses. This can be useful in understanding the mechanisms by which the drug produces its effects and in developing new treatments for psychiatric disorders. However, the high potency of the drug also poses a risk of overdose and toxicity, which can limit its use in animal studies and clinical trials.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide. One area of interest is the development of new treatments for psychiatric disorders that involve the modulation of the 5-HT2A receptor. Another area of interest is the study of the long-term effects of the drug on brain function and behavior, as well as its potential for addiction and abuse. Additionally, research on the synthesis and pharmacology of related compounds may lead to the discovery of new drugs with therapeutic potential.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide has gained attention in the scientific community due to its potent hallucinogenic effects and its potential therapeutic applications. Research has shown that the compound has a high affinity for the 5-HT2A receptor, which is also the target of many other psychedelic drugs like LSD and psilocybin. This receptor is involved in the regulation of mood, perception, and cognition, and its activation by this compound produces profound changes in these processes.

Properties

| 3972-81-4 | |

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C18H21NO3/c1-21-16-9-8-15(12-17(16)22-2)13-18(20)19-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |

InChI Key |

OMRSESZLILVLQM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC |

| 3972-81-4 | |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.